1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring attached to a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Piperidine derivatives: A broad class of compounds with diverse pharmacological properties.
Uniqueness
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyrimidine moiety makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H21N3O2/c23-19(24)15-8-10-22(11-9-15)17-12-16(13-4-2-1-3-5-13)20-18(21-17)14-6-7-14/h1-5,12,14-15H,6-11H2,(H,23,24) |
InChI Key |
VQZOTWWTIARIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCC(CC3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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